molecular formula C4H6BrN3O B1378324 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1559064-16-2

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B1378324
CAS No.: 1559064-16-2
M. Wt: 192.01 g/mol
InChI Key: RPYUUYSGDWKQPH-UHFFFAOYSA-N
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Description

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic organic compound that contains a triazole ring substituted with a bromine atom and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(methoxymethyl)-1H-1,2,4-triazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1-(methoxymethyl)-1H-1,2,4-triazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

  • Substitution reactions yield various substituted triazoles.
  • Oxidation reactions produce oxidized derivatives.
  • Reduction reactions regenerate the parent triazole compound.

Scientific Research Applications

3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The bromine atom and methoxymethyl group can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

    3-Bromo-1-methoxypropane: Similar in structure but lacks the triazole ring.

    1-(Methoxymethyl)-1H-1,2,4-triazole: Similar but without the bromine substitution.

    3-Bromo-1-(methylthio)-1H-1,2,4-triazole: Contains a methylthio group instead of a methoxymethyl group.

Uniqueness: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the methoxymethyl group on the triazole ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-3-8-2-6-4(5)7-8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYUUYSGDWKQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254576
Record name 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559064-16-2
Record name 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-1-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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